molecular formula C9H18ClNO3 B1520802 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride CAS No. 1240527-50-7

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Cat. No. B1520802
M. Wt: 223.7 g/mol
InChI Key: AQVNNFZMTFDHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” is a chemical compound with a molecular weight of 185.27 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates that the compound has a complex structure with multiple rings.


Chemical Reactions Analysis

While specific chemical reactions involving “8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride” are not available, similar compounds have been studied. For example, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 185.27 .

Scientific Research Applications

  • Synthesis and Membrane-Protective Properties of Aminomethyl Derivatives of Quercetin at the C-8 Position

    • Summary : This research focuses on the synthesis of four C-8-aminomethyl derivatives of quercetin, a type of flavonoid, using a simple procedure to give target compounds as hydrochlorides .
    • Methods : The synthesis was carried out using a Mannich reaction . The study of oxidative hemolysis was performed on mice erythrocytes .
    • Results : The derivatives with morpholinomethyl or thiomorpholinomethyl groups were found to protect cells from acute oxidative stress more effectively than the original quercetin .
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines

    • Summary : This review focuses on the recent advances in the synthesis of 8-Hydroxyquinoline (8-HQ) derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
    • Methods : Various synthetic strategies were used to create 8-HQ derivatives .
    • Results : Compounds containing the 8-HQ moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9;/h11H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVNNFZMTFDHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CN)O)OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Reactant of Route 3
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Reactant of Route 4
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Reactant of Route 5
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
Reactant of Route 6
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.